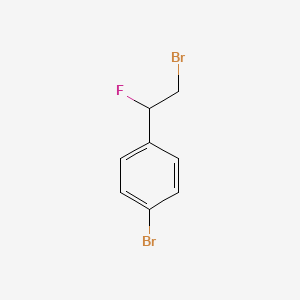

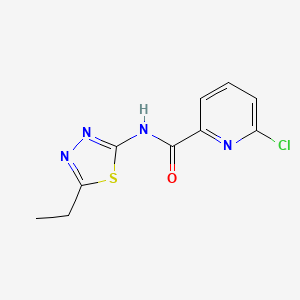

![molecular formula C17H11FN2OS B2655466 4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 691873-13-9](/img/structure/B2655466.png)

4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a thioxo group, a tetrahydroindeno group, and a pyrimidinone group . These groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group could participate in electrophilic aromatic substitution reactions, while the thioxo group could be involved in redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and NMR spectra, would be determined by its molecular structure .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, including compounds similar to the one , involves aza-Wittig and annulation reactions. These compounds have shown inhibition activities against certain fungal pathogens, highlighting their potential as fungicidal agents (Ren et al., 2007). Similarly, Biginelli condensation reactions involving fluorinated esters and diketones have been employed to create diverse pyrimidinone derivatives with potential biological activities (Saloutin et al., 2000).

Biological Activities

Research into indeno[1,2-d]pyrimidinone derivatives synthesized through one-pot cyclocondensation reactions revealed compounds with antimicrobial activities against gram-negative and gram-positive bacteria, emphasizing the pharmaceutical significance of these molecules (Dabholkar et al., 2012). Additionally, manganese complexes of pyrano[2,3-d]pyrimidine derivatives have been investigated for their anticancer and antimicrobial properties, showcasing the therapeutic potential of these compounds (El-Shwiniy et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2OS/c18-12-8-4-3-7-11(12)15-13-14(19-17(22)20-15)9-5-1-2-6-10(9)16(13)21/h1-8,15H,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBUEKYDHRZMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=S)N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

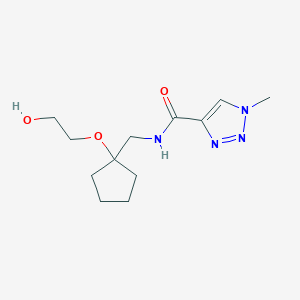

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2655384.png)

![Tert-butyl 3-methylpyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2655390.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2655391.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride](/img/structure/B2655393.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2655394.png)

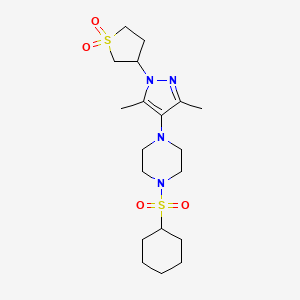

![4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2655395.png)

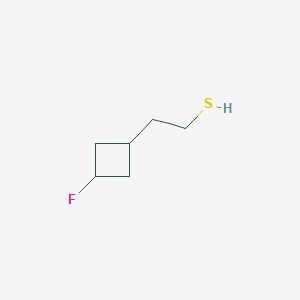

![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)

![N-(4-PHENYLBUTAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2655406.png)